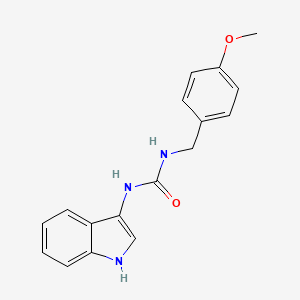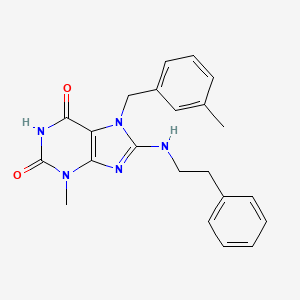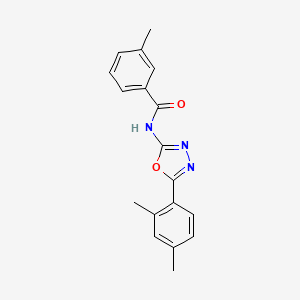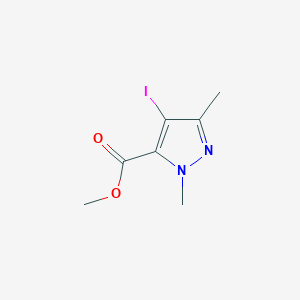
6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound 6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one, due to its complex structure, is involved in various synthesis and chemical reaction studies. For instance, Michael addition reactions with active methylene compounds, like ethyl cyanoacetate and malononitrile, have been used to synthesize a series of derivatives. These reactions, carried out in ethanol with piperidine as a catalyst, highlight the compound's reactivity and potential for creating diverse chemical structures. Such studies are fundamental for exploring the compound's utility in synthesizing novel compounds with potential applications in medicinal chemistry and material science (Bakhouch et al., 2015).
Interaction with Lanthanoids
Research on 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (Hpmbp), which shares structural similarities with the queried compound, has shown its ability to form complexes with lanthanoids. These complexes have been characterized through physicochemical studies, and their electronic spectra were analyzed to understand the phenomenon of hypersensitivity with respect to the coordination environment and solvent medium. Such studies contribute to our understanding of how complex organic molecules interact with metal ions, which is crucial for the development of new materials and catalysts (Roy & Nag, 1978).
Pharmacological Evaluation
The compound's derivatives have been synthesized and evaluated for their pharmacological properties, such as sigma receptor affinity. For example, thiophene bioisosteres of spirocyclic benzopyran, which are structurally related to the queried compound, have been synthesized and evaluated for their affinity towards sigma receptors. These studies are essential for drug discovery and development, particularly in identifying new therapeutic agents for neurological and psychiatric disorders (Oberdorf et al., 2008).
Antimicrobial and Antioxidant Activities
Compounds structurally related to the queried molecule have been synthesized and assessed for their biological activities, including antimicrobial and antioxidant properties. Such research is pivotal in the search for new antimicrobial agents, particularly in the face of rising antibiotic resistance. Understanding the structure-activity relationships of these compounds can lead to the development of novel drugs with improved efficacy and safety profiles (Flefel et al., 2018).
Propiedades
IUPAC Name |
6-methyl-4-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-15-13-19(14-21(24)26-15)27-18-8-10-23(11-9-18)22(25)17-6-4-16(5-7-17)20-3-2-12-28-20/h2-7,12-14,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSZYCFDJZUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)
![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)


![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2551936.png)
![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)
![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)


![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

